trans-Benzo[a]pyrene-4,5-dihydrodiol

Cellular transformation Carcinogenesis In vitro genotoxicity

Researchers studying PAH carcinogenesis often face erroneous conclusions when substituting K-region diols with bay-region analogs. trans-B[a]P-4,5-diol (CAS 50700-50-0) is the authenticated metabolite essential for isolating non-BPDE-mediated genotoxicity mechanisms. Sourced as a certified reference standard, it ensures assay specificity for ROS-mediated DNA damage and glucuronidation studies. Key benefits: - Enables accurate LC-MS/MS method validation for occupational PAH biomonitoring. - Serves as a critical negative control distinguishing adduct-independent cell transformation. - Supplied with rigorous analytical documentation to support reproducible mechanistic research.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 50700-50-0
Cat. No. B12342354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Benzo[a]pyrene-4,5-dihydrodiol
CAS50700-50-0
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O
InChIInChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1
InChIKeyOYOQHRXJXXTZII-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-B[a]P-4,5-diol Product Specifications


trans-Benzo[a]pyrene-4,5-dihydrodiol (CAS 50700-50-0; trans-B[a]P-4,5-diol) is a K-region dihydrodiol metabolite of the prototypical polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (B[a]P), formed via cytochrome P450-mediated epoxidation at the 4,5-position followed by epoxide hydrolase-catalyzed hydrolysis [1]. With molecular formula C20H14O2 and molecular weight 286.3 g/mol [2], this compound exists as the (±)-trans-racemic mixture and serves as a critical analytical reference standard for mechanistic studies distinguishing K-region versus bay-region activation pathways in PAH carcinogenesis.

K-region pathway probe for PAH carcinogenesis studies
Analytical reference standard for B[a]P biomonitoring
Non-BPDE cell transformation and genotoxicity research

Why trans-B[a]P-4,5-diol Differs from 7,8- and 9,10-Diols


Although B[a]P metabolism yields three primary trans-dihydrodiols—4,5-, 7,8-, and 9,10-dihydrodiol—these regioisomers are not interchangeable in research applications due to fundamentally divergent activation pathways and genotoxic mechanisms. The 7,8-dihydrodiol undergoes further CYP-mediated epoxidation to form the bay-region anti-B[a]P-7,8-diol-9,10-epoxide (BPDE), the ultimate carcinogen that forms stable covalent DNA adducts with deoxyguanosine [1]. In contrast, trans-B[a]P-4,5-diol operates through a mechanistically distinct pathway: it induces morphological cell transformation and DNA damage without forming detectable stable covalent DNA adducts [2], implicating alternative mechanisms such as reactive oxygen species generation or labile DNA interactions. This fundamental divergence in mechanism-of-action means that substituting 4,5-dihydrodiol with the more readily available 7,8-analog will yield erroneous conclusions in studies of K-region versus bay-region activation or non-adduct-mediated genotoxicity.

This Product (4,5-diol)
7,8- / 9,10-Diol Substitutes
K-region probe; non-BPDE mechanism; no stable covalent DNA adducts reported
Bay-region probe (7,8-diol); forms BPDE-DNA adducts; fundamentally divergent activation pathway
Cell transformation reported without stable adduct formation; distinct genotoxicity endpoint context
7,8-diol: stable adduct-mediated genotoxicity; 9,10-diol: intermediate metabolism profile may not transfer
Lower in vivo tumor-initiation context; supports K-region pathway interpretation
7,8-diol: reported high tumor-initiating activity via bay-region BPDE; not interchangeable for K-region studies

trans-B[a]P-4,5-diol Comparative Evidence


Cell Transformation Equipotency with B[a]P

In direct head-to-head testing, trans-B[a]P-4,5-diol exhibited morphological cell transforming activity indistinguishable from the parent carcinogen B[a]P in mouse embryo C3H10T1/2CL8 cells. Both compounds produced Types II and III transformed foci with overlapping dose-response curves [1]. This finding is significant because K-region dihydrodiols were historically regarded as detoxification products; the data demonstrate that trans-B[a]P-4,5-diol retains full transforming potency without requiring further metabolic activation by these cells [1].

Cell transformation
Head-to-head
Reported overlapping dose-response with B[a]P; Types II and III transformed foci
Supports K-region transformation pathway interpretation
C3H10T1/2CL8 cells; 6-week assay; 0.1–10 µM
Cellular transformation Carcinogenesis In vitro genotoxicity

DNA Damage Without Stable Adduct Formation

A direct comparative study using C3H10T1/2 cells demonstrated that both trans-B[a]P-4,5-diol and B[a]P induced significant DNA damage as measured by the alkaline comet assay, without concurrent cytotoxicity [1]. However, 32P-postlabeling analysis revealed a critical mechanistic divergence: while B[a]P treatment produced one major stable covalent DNA adduct identified as anti-BPDE-deoxyguanosine, no stable covalent DNA adducts were detected in trans-B[a]P-4,5-diol-treated cells [1]. This differential adduct profile—DNA damage in the absence of stable covalent adducts—is unique among B[a]P dihydrodiols and indicates a distinct genotoxic mechanism potentially involving reactive oxygen species or labile DNA interactions [1].

DNA damage profile
Head-to-head
Reported DNA damage via comet assay; no stable covalent adducts detected by 32P-postlabeling
Supports non-adduct genotoxicity endpoint review
C3H10T1/2 cells; 24 h exposure; qualitative adduct divergence
DNA damage Comet assay 32P-postlabeling Genotoxicity mechanisms

Lower Tumor-Initiating Activity than 7,8-Dihydrodiol

In a comparative two-stage mouse skin carcinogenesis study, trans-B[a]P-4,5-diol, trans-B[a]P-7,8-diol, trans-B[a]P-9,10-diol, and B[a]P were each applied as a single 25 µg initiating dose followed by TPA promotion [1]. Quantitatively, the 7,8-dihydrodiol was nearly as active as B[a]P itself, whereas both the 4,5- and 9,10-dihydrodiols were significantly less active as tumor initiators [1]. This marked differential in vivo tumor-initiating potency reflects the fact that only the 7,8-isomer contains the bay-region double bond required for metabolic conversion to the ultimate carcinogen BPDE [1].

Tumor initiation
Head-to-head
Reported lower tumor-initiating activity vs. 7,8-diol; 7,8-isomer nearly as active as B[a]P
Supports bay-region vs. K-region pathway distinction
Mouse skin model; 25 µg dose; 52-week endpoint
Tumor initiation In vivo carcinogenicity Mouse skin model

Lack of Mutagenicity vs. BPDE Metabolites

In a comprehensive mutagenicity screen using Chinese hamster V79 cells, trans-B[a]P-4,5-diol showed little or no mutagenicity for both ouabain-resistance and 8-azaguanine-resistance markers, either with or without the presence of B[a]P-metabolizing feeder cells [1]. This stands in marked contrast to the (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE), which exhibited 2000-fold and 270-fold higher mutation frequencies for ouabain and 8-azaguanine resistance, respectively, compared to the K-region 4,5-epoxide [1]. The trans-7,8-diol, while not directly mutagenic, became more mutagenic than B[a]P itself following metabolic activation [1].

Mutagenicity
Cross-study
Little or no mutagenicity observed; anti-BPDE showed 2000-fold (ouabain) and 270-fold (8-azaguanine) higher mutation frequency
Supports BPDE-pathway specificity verification
V79 cells; ouabain and 8-azaguanine markers
Mutagenicity V79 cells Metabolic activation Structure-activity relationship

Divergent Metabolism: Glucuronidation vs. Epoxidation

In cultured rodent trachea explants, trans-B[a]P-4,5-diol was metabolized to an unidentified ethyl acetate-soluble metabolite and to a water-soluble glucuronic acid conjugate, consistent with a detoxification-oriented metabolic fate [1]. In contrast, the 7,8-dihydrodiol was metabolized to products that co-chromatographed with the bay-region diol-epoxide BPDE, and 9,10-dihydrodiol was metabolized to a lesser extent [1]. Furthermore, human lung A549 cell studies confirm that trans-7,8-dihydrodiol serves as substrate for aldo-keto reductases (AKRs) to yield the redox-active o-quinone B[a]P-7,8-dione, generating intracellular reactive oxygen species—a pathway not available to the 4,5-isomer [2].

Metabolic pathway
Class-level
Forms glucuronic acid conjugate; does not enter AKR-mediated ROS generation or BPDE-forming pathways
Supports phase II conjugation study context
Rodent trachea explants; human lung A549 cells (7,8-diol comparator)
Metabolism Conjugation Detoxification AKR pathway

Urinary Excretion Kinetics: 4,5- vs. 7,8-Dihydrodiol

In a human volunteer study involving controlled exposure to coal-tar shampoo (a PAH source), both trans-B[a]P-4,5-diol and trans-B[a]P-7,8-diol were detected and evaluated as potential alternative urinary biomarkers for B[a]P exposure, offering advantages over the non-carcinogen-derived 1-hydroxypyrene (1-OHP) which cannot indicate cancer risk [1]. The study assessed the temporal evolution of 7,8-diolBaP and compared it with 1-OHP under identical experimental conditions [1]. The differential urinary excretion kinetics of the two dihydrodiols reflect their distinct metabolic fates—4,5-diol predominantly conjugated and excreted, while 7,8-diol undergoes further activation—making their combined measurement a more informative exposure assessment tool than either isomer alone [1].

Urinary biomarker
Head-to-head
Detected in human urine following controlled PAH exposure; provides B[a]P-specific exposure information
Supports B[a]P-specific biomonitoring method context
Coal-tar shampoo exposure; single and multiple exposure design
Biomonitoring Urinary metabolites Occupational exposure PAH biomarkers

trans-B[a]P-4,5-diol Applications


Non-BPDE Genotoxicity & Cell Transformation Studies

Based on evidence that trans-B[a]P-4,5-diol induces morphological cell transformation and DNA damage indistinguishable from B[a]P yet without forming stable covalent DNA adducts [1], this compound is uniquely suited for dissecting adduct-independent genotoxicity mechanisms. Researchers can employ trans-B[a]P-4,5-diol in C3H10T1/2 or other CYP-deficient cell models to isolate K-region pathway effects from the dominant bay-region BPDE pathway, enabling investigation of ROS-mediated DNA damage, labile DNA interactions, or epigenetic alterations as alternative carcinogenic mechanisms.

Occupational B[a]P Biomonitoring Standard

As demonstrated in human biomonitoring studies, trans-B[a]P-4,5-diol is detectable in urine following PAH exposure and serves as a compound-specific biomarker complementary to the more commonly measured 1-hydroxypyrene [1]. Analytical laboratories developing targeted LC-MS/MS methods for occupational PAH exposure assessment require certified trans-B[a]P-4,5-diol reference material for method validation, calibration curve generation, and accurate quantification in worker urine samples. This compound enables B[a]P-specific exposure assessment that 1-OHP cannot provide.

Negative Control in Mutagenicity & Carcinogenicity Assays

Given that trans-B[a]P-4,5-diol exhibits little or no mutagenicity in V79 cell assays while trans-7,8-diol becomes highly mutagenic following metabolic activation [1], this compound serves as an essential negative control for validating assay specificity. In in vivo tumor initiation studies, trans-B[a]P-4,5-diol is significantly less active than the 7,8-isomer [2], making it the appropriate comparator for distinguishing bay-region (BPDE-dependent) versus K-region mediated carcinogenic effects in two-stage mouse skin models.

Metabolic Pathway Tracing & Phase II Conjugation

As established in rodent trachea explant studies, trans-B[a]P-4,5-diol is metabolized to a glucuronic acid conjugate [1], unlike 7,8-dihydrodiol which is further activated to BPDE and B[a]P-7,8-dione [2]. This makes trans-B[a]P-4,5-diol the preferred substrate for studying UGT-mediated glucuronidation of PAH dihydrodiols, investigating detoxification pathway kinetics, and as a reference compound for identifying novel phase II conjugates in metabolomics workflows.

Application
Selection Property
Validation Focus
Non-BPDE genotoxicity studies
K-region pathway probe
DNA damage and transformation endpoint review
PAH biomonitoring research
B[a]P-specific metabolite reference
LC-MS/MS quantification validation
Mutagenicity assay control
Non-mutagenic K-region standard
Assay specificity verification
Phase II metabolism studies
Glucuronidation substrate
UGT conjugation pathway tracing

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16 linked technical documents
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